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molecular formula C9H9ClO2 B133752 Methyl 3-chloro-5-methylbenzoate CAS No. 153203-53-3

Methyl 3-chloro-5-methylbenzoate

Cat. No. B133752
M. Wt: 184.62 g/mol
InChI Key: KEVTYTACXUBFFR-UHFFFAOYSA-N
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Patent
US05254584

Procedure details

147.2 g (0.86 mole) of 3-chloro-5-methylbenzoic acid previously prepared were suspended in 250 ml of methanol and warmed up to 35° C. with stirring. To the resulting suspension were added slowly 113 g (0.95 mole) of thionyl chloride keeping the temperature below 60° C. (cooling by ice bath). When addition was completed, the resulting mixture was refluxed for 1 hour, then stirred and cooled down to room temperature. The solvent was removed in the rotovap and the residue poured into water. The resulting aqueous suspension was extracted with ethyl ether (2×750 ml). The combined organic extracts were washed with 2% aqueous sodium hydroxide (3×150 ml), followed by water (1×200 ml), and then brine (1×200 ml), dried over anhydrous sodium sulfate and then concentrated in the rotavap to give the expected Methyl-3-chloro-5-methylbenzoate (154.6 g, 97% purity), used as such in the next step.
Quantity
147.2 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:2]([Cl:1])[CH:3]=1

Inputs

Step One
Name
Quantity
147.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)C
Step Two
Name
Quantity
113 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature below 60° C. (cooling by ice bath)
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in the rotovap
ADDITION
Type
ADDITION
Details
the residue poured into water
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous suspension was extracted with ethyl ether (2×750 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with 2% aqueous sodium hydroxide (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (1×200 ml), dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in the rotavap

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 154.6 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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